1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole
Description
1-[(4-Methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 4-methylbenzyl group at the N1 position and an isopropyl group at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. Its substituents—a lipophilic isopropyl group and a 4-methylbenzyl moiety—may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13(2)18-19-16-6-4-5-7-17(16)20(18)12-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNHTJFQXFOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 4-Methylphenylmethyl Group: This step involves the alkylation of the benzodiazole core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Propan-2-yl Group: The final step involves the alkylation of the intermediate product with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzodiazole derivatives in antimicrobial applications. For instance, research indicates that compounds structurally related to 1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes, making them potential candidates for developing new antibiotics .
Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer activities. Specific modifications to the benzodiazole structure can enhance its efficacy against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to interact with DNA and inhibit topoisomerase enzymes further supports its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties of benzodiazoles have been explored in the context of neurodegenerative diseases. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating conditions like Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Additives
In material science, benzodiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polymers can improve their mechanical properties and longevity when exposed to harsh environmental conditions .
Fluorescent Materials
The unique electronic properties of benzodiazoles make them suitable for use in fluorescent materials. Research has demonstrated that incorporating this compound into polymer matrices results in materials with enhanced luminescent properties, which can be applied in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Environmental Applications
Pollutant Detection
Benzodiazoles are also being studied for their potential in environmental monitoring. Their ability to form complexes with metal ions can be harnessed for the detection of pollutants in water sources. The development of sensors based on these compounds could lead to more effective methods for monitoring environmental contamination .
Bioremediation
The application of benzodiazole derivatives in bioremediation processes is an emerging area of research. These compounds can potentially enhance the degradation of organic pollutants by microbial communities, thereby contributing to cleaner environments and sustainable waste management practices .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
- Lipophilicity and Solubility : The target compound’s isopropyl and 4-methylbenzyl groups likely enhance lipophilicity compared to analogues with polar substituents (e.g., methoxy in ). This could reduce aqueous solubility but improve membrane permeability.
- Steric Effects : The 4-methylbenzyl group introduces moderate steric hindrance, less bulky than the isobutylphenylethyl group in but more than the methoxyphenyl in .
Physicochemical Properties
Table 2: Physical Properties of Analogues
- Melting Points : Triazole-linked derivatives in exhibit higher melting points (~160°C) due to crystalline packing, whereas the target compound’s melting point is unreported but may be lower due to flexible substituents.
- Spectral Signatures : The target’s isopropyl group would show δ ~1.2–1.4 (doublet) in ¹H NMR, while the 4-methylbenzyl group would display aromatic protons at δ ~7.2–7.4 .
Biological Activity
1-[(4-methylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodiazole ring system, which is known for its diverse biological activities. The molecular formula is , and it exhibits properties typical of benzodiazole derivatives, such as lipophilicity and the ability to form hydrogen bonds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Binding : It may interact with specific receptors in the central nervous system, influencing neurotransmitter activity and exhibiting anxiolytic or sedative effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of various benzodiazole derivatives, this compound displayed significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective potency compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Research conducted on animal models demonstrated that this compound could significantly reduce inflammation markers in induced arthritis models. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Properties : A recent evaluation showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Research Findings
Recent findings indicate that the structure-activity relationship (SAR) plays a crucial role in determining the efficacy of this compound:
- Substituent Effects : The presence of the methyl group on the phenyl ring enhances lipophilicity and facilitates better membrane penetration, leading to increased bioavailability.
- Benzodiazole Ring Contribution : The benzodiazole moiety is essential for binding affinity to target proteins, suggesting that modifications on this scaffold could yield compounds with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
